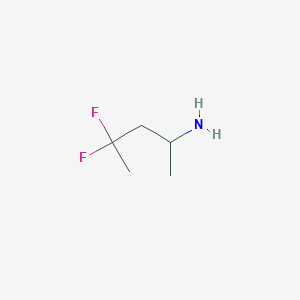
4,4-Difluoropentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoropentan-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to the fourth carbon of a pentane chain, with an amine group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the fluorination of a suitable precursor, such as 4,4-difluoropentan-2-ol, using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination without side reactions.
Industrial Production Methods: Industrial production of 4,4-Difluoropentan-2-amine may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluoropentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: Reduction reactions can convert the amine group into an imine or other reduced forms.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of imines or secondary amines.
Substitution: Formation of azides or thiol-substituted compounds.
Aplicaciones Científicas De Investigación
4,4-Difluoropentan-2-amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4-Difluoropentan-2-amine involves its interaction with molecular targets through its amine and fluorine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
4,4-Difluoropentan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
4,4,4-Trifluorobutanoic acid: Contains three fluorine atoms and a carboxylic acid group.
1-Amino-4,4-difluoro-2-pentanol: Similar structure with an additional hydroxyl group.
Uniqueness: 4,4-Difluoropentan-2-amine is unique due to its specific combination of fluorine atoms and an amine group, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C5H11F2N |
|---|---|
Peso molecular |
123.14 g/mol |
Nombre IUPAC |
4,4-difluoropentan-2-amine |
InChI |
InChI=1S/C5H11F2N/c1-4(8)3-5(2,6)7/h4H,3,8H2,1-2H3 |
Clave InChI |
FNNGSJSDHUFVPD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
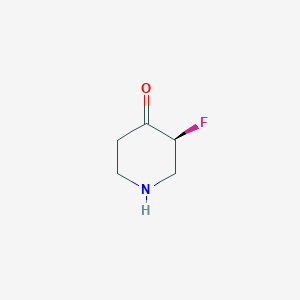


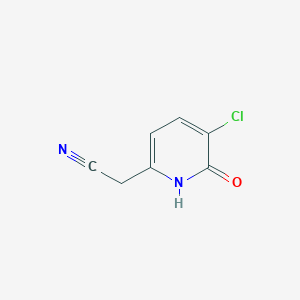
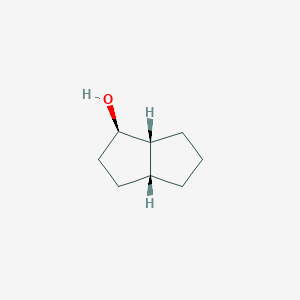
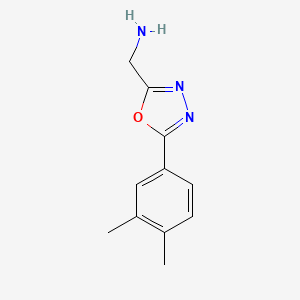
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
![2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974844.png)
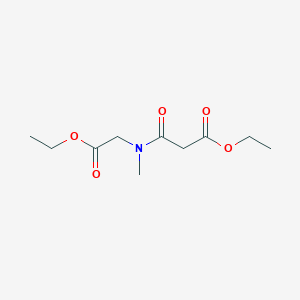
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
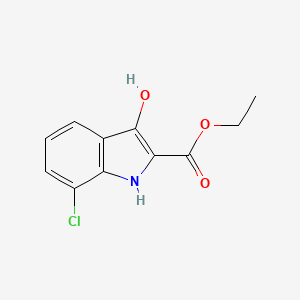
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)
